4-Nitro-2-phenylbenzooxazole
Overview
Description
4-Nitro-2-phenylbenzooxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a nitro group at the fourth position and a phenyl group at the second position.
Preparation Methods
The synthesis of 4-Nitro-2-phenylbenzooxazole typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. Common reagents used in this synthesis include acetic acid and hydrochloric acid as catalysts .
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts and high-temperature conditions to achieve higher yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
4-Nitro-2-phenylbenzooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions include 2-phenylbenzoxazole derivatives with different functional groups at the fourth position .
Scientific Research Applications
4-Nitro-2-phenylbenzooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-phenylbenzooxazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and proteins involved in disease pathways .
Comparison with Similar Compounds
4-Nitro-2-phenylbenzooxazole can be compared with other benzoxazole derivatives such as:
2-Phenylbenzoxazole: Lacks the nitro group and has different biological activities.
4-Amino-2-phenylbenzooxazole: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-Methyl-2-phenylbenzooxazole: Contains a methyl group at the fourth position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activities compared to other benzoxazole derivatives.
Properties
IUPAC Name |
4-nitro-2-phenyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-7-4-8-11-12(10)14-13(18-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFRQPYOSDBYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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